2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline
Brand Name: Vulcanchem
CAS No.: 875576-30-0
VCID: VC20279830
InChI: InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3
SMILES:
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline

CAS No.: 875576-30-0

Cat. No.: VC20279830

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline - 875576-30-0

Specification

CAS No. 875576-30-0
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name 1-[4-(2-amino-3-chlorophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3
Standard InChI Key ONNBEKXYXSBGTL-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)N

Introduction

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is an organic compound with the molecular formula C12H15ClN3OC_{12}H_{15}ClN_3O and a molecular weight of 253.73 g/mol. It is characterized by its structure, which combines a chloroaniline backbone with a piperazine ring substituted with an acetyl group. This compound is identified under PubChem CID 53423195 and has alternative names such as 1-[4-(2-amino-3-chlorophenyl)-1-piperazinyl]ethanone and DTXSID30698252 .

Structural Representation:

FeatureDescription
Functional GroupsAmino (-NH2_2), Chloro (-Cl), Acetyl (-COCH3_3)
Core StructureBenzene ring substituted with chloro and piperazine groups
Substituent PositioningChloro at position 6, piperazine at position 2

Synthesis Pathways

The synthesis of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline typically involves:

  • Starting Materials:

    • A chloro-substituted aniline derivative.

    • Acetyl chloride or acetic anhydride for acetylation.

    • Piperazine as a nucleophilic reagent.

  • Reaction Steps:

    • The chloroaniline derivative undergoes substitution at the amine group with a piperazine moiety.

    • Subsequent acetylation of the piperazine nitrogen yields the final compound.

  • Reaction Conditions:

    • Solvents such as ethanol or dichloromethane.

    • Catalysts or bases like sodium hydroxide may be used to facilitate nucleophilic substitution.

Industrial Applications:

This compound may also serve as an intermediate in the synthesis of more complex organic molecules, particularly in agrochemical or pharmaceutical industries.

Biological Activity:

While direct research on this compound is sparse, related derivatives with similar structures have shown significant bioactivity:

  • Antimicrobial Activity: Piperazine derivatives often exhibit strong activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Substituted anilines have been evaluated for cytotoxic effects on cancer cell lines .

Molecular Docking Studies:

Computational studies on structurally related compounds suggest that such molecules can bind effectively to enzymatic targets due to their aromatic and hydrogen-bonding features .

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